1-(4-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide
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Overview
Description
1-(4-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.
Attachment of the pyridin-3-yl group:
Formation of the cyclopentanecarboxamide core: The cyclopentanecarboxamide core is synthesized separately and then coupled with the triazole-pyridine intermediate through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the CuAAC reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(3-pyridinyl)-1H-Pyrazolo[3,4-d]pyrimidine : Another compound with a similar pyridine and chlorophenyl structure but different core structure.
- (4-chlorophenyl)(imidazo(1,2-a)pyrimidin-3-yl)methanone : Shares the chlorophenyl group but has a different heterocyclic core.
1-(4-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide: This compound is unique due to its specific combination of functional groups and structural features.
Uniqueness
This compound is unique due to its combination of a cyclopentanecarboxamide core with a triazole and pyridine moiety, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c21-16-7-5-15(6-8-16)20(9-1-2-10-20)19(27)23-12-17-14-26(25-24-17)18-4-3-11-22-13-18/h3-8,11,13-14H,1-2,9-10,12H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXQMFDZTYGNEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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